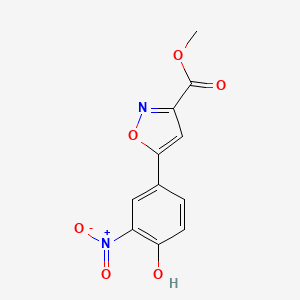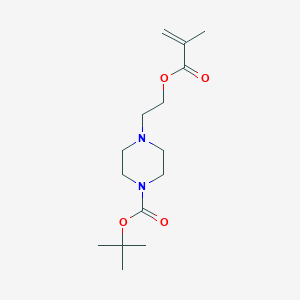
2-(4-Boc-1-piperazinyl)ethyl Methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methacrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate typically involves the reaction of 2-(4-Boc-1-piperazinyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(4-Boc-1-piperazinyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Boc-1-piperazinyl)ethyl Methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The methacrylate ester group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate monomer.
Deprotection: The major product is 2-(1-piperazinyl)ethyl Methacrylate.
Aplicaciones Científicas De Investigación
2-(4-Boc-1-piperazinyl)ethyl Methacrylate has several scientific research applications:
Polymer Chemistry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those containing piperazine moieties.
Bioconjugation: The methacrylate group allows for the conjugation of the compound to biomolecules, enabling the development of bioconjugates for therapeutic and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate depends on its application. In polymerization reactions, the methacrylate group undergoes radical polymerization to form polymers. In pharmaceuticals, the piperazine moiety can interact with biological targets, such as receptors or enzymes, to exert its effects. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Boc-1-piperazinyl)acetic acid
- 2-(4-Boc-1-piperazinyl)ethanol
- 2-(4-Boc-1-piperazinyl)ethyl acrylate
Uniqueness
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is unique due to the presence of both the methacrylate ester and the Boc-protected piperazine moiety. This combination allows for versatile applications in polymer chemistry and pharmaceuticals, where both functionalities can be utilized for different purposes.
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(2-methylprop-2-enoyloxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-12(2)13(18)20-11-10-16-6-8-17(9-7-16)14(19)21-15(3,4)5/h1,6-11H2,2-5H3 |
Clave InChI |
SQUNNXSWIDLHIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCN1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


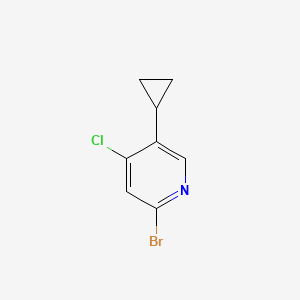

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
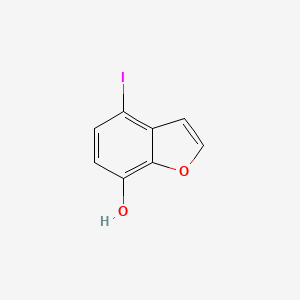
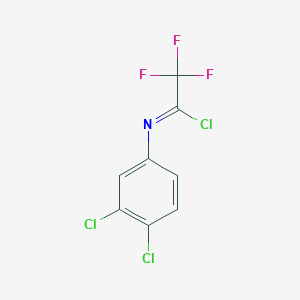
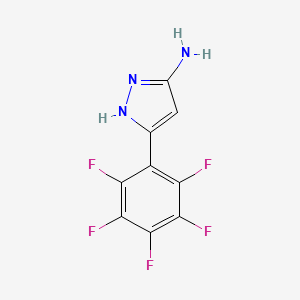
![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)
![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)

